molecular formula C15H14N2O2 B15044139 (2E)-3-(2-Methoxyphenyl)-N-2-pyridinyl-2-propenamide CAS No. 340258-62-0

(2E)-3-(2-Methoxyphenyl)-N-2-pyridinyl-2-propenamide

Cat. No.: B15044139
CAS No.: 340258-62-0
M. Wt: 254.28 g/mol
InChI Key: BHKGUNCZSUIHQQ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2-METHOXYPHENYL)-N-(PYRIDIN-2-YL)PROP-2-ENAMIDE is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-METHOXYPHENYL)-N-(PYRIDIN-2-YL)PROP-2-ENAMIDE typically involves the condensation of 2-methoxybenzaldehyde with 2-aminopyridine in the presence of a suitable base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired enamide. Common bases used in this reaction include sodium hydride (NaH) and potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of (2E)-3-(2-METHOXYPHENYL)-N-(PYRIDIN-2-YL)PROP-2-ENAMIDE may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-METHOXYPHENYL)-N-(PYRIDIN-2-YL)PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond or the amide group to other functional groups.

    Substitution: The methoxy group or the pyridine ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce saturated amides or alcohols.

Scientific Research Applications

(2E)-3-(2-METHOXYPHENYL)-N-(PYRIDIN-2-YL)PROP-2-ENAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound may be used as a building block for the synthesis of pharmaceuticals or as a lead compound in drug discovery.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(2-METHOXYPHENYL)-N-(PYRIDIN-2-YL)PROP-2-ENAMIDE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and may include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2-HYDROXYPHENYL)-N-(PYRIDIN-2-YL)PROP-2-ENAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.

    (2E)-3-(2-CHLOROPHENYL)-N-(PYRIDIN-2-YL)PROP-2-ENAMIDE: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

(2E)-3-(2-METHOXYPHENYL)-N-(PYRIDIN-2-YL)PROP-2-ENAMIDE is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can also affect the compound’s solubility and stability, making it distinct from its analogs.

Properties

CAS No.

340258-62-0

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-pyridin-2-ylprop-2-enamide

InChI

InChI=1S/C15H14N2O2/c1-19-13-7-3-2-6-12(13)9-10-15(18)17-14-8-4-5-11-16-14/h2-11H,1H3,(H,16,17,18)/b10-9+

InChI Key

BHKGUNCZSUIHQQ-MDZDMXLPSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)NC2=CC=CC=N2

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)NC2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.